Nordefrin

Vasoconstriction Hemodynamics Cardiovascular Pharmacology

Researchers requiring a vasoconstrictor without confounding β2-mediated vasodilation face limited options-generic agonists like epinephrine introduce unwanted β2 activity, compromising α-adrenergic assay reproducibility. Nordefrin, a racemic catecholamine functionally identical to norepinephrine and devoid of β2 activity, is the precise solution: • Enables clean α-adrenergic response isolation with no β2-mediated vasodilation interference • Levo-isomer exhibits 100-200× greater pressor potency than dextro-isomer-a powerful stereoselective drug-receptor model • Standard vasoconstrictor paired with mepivacaine (1:20,000 levonordefrin) in dental anesthetic formulations; fivefold higher concentration vs. epinephrine Supplied with full analytical documentation for reproducible formulation and assay work.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 6539-57-7
Cat. No. B613826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordefrin
CAS6539-57-7
SynonymsIsoadrenaline Methylnoradrenaline Nordephrine Nordefrin alpha-Methylnorepinephrine
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N
InChIInChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3
InChIKeyGEFQWZLICWMTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nordefrin (CAS 6539-57-7) Procurement Guide for Specialized Adrenergic Research and Dental Formulation


Nordefrin, also known as α-methylnorepinephrine or levonordefrin (the levo-isomer), is a synthetic catecholamine sympathomimetic amine and a direct-acting agonist of α-adrenergic receptors [1]. As a derivative of norepinephrine, it is primarily employed as a vasoconstrictor in dental local anesthetic solutions and as a topical nasal decongestant [2]. This compound is a racemic mixture of levo- and dextro-isomers, with the levo-isomer (levonordefrin) possessing the vast majority of the pharmacological activity [3]. Understanding its specific receptor profile and potency relative to other catecholamines is essential for accurate scientific application and for selecting the correct material for specialized formulation work [4].

Why Generic Nordefrin Substitution is Problematic: A Risk Assessment for Scientific and Formulation Users


Substituting a generic adrenergic agonist for Nordefrin in a research or formulation context introduces significant and quantifiable risk. The compound is not interchangeable with its analogs like epinephrine or norepinephrine due to distinct receptor activation profiles [1] and a marked, dose-dependent stereoselectivity in its pressor effects [2]. Its α-2 adrenergic receptor binding affinity differs from that of epinephrine [3], and it lacks the β-2 mediated vasodilation seen with epinephrine, making its in vivo effects qualitatively different [1]. Furthermore, Nordefrin is typically a racemic mixture, and the levo-isomer (levonordefrin) is 100-200 times more potent than the dextro-isomer [2], a property not shared by all catecholamines. These specific pharmacological fingerprints mean that the use of a different vasoconstrictor can lead to altered local anesthetic duration, unexpected systemic hemodynamic effects, and compromised experimental reproducibility [4].

Nordefrin (6539-57-7) Quantitative Evidence Guide: Differentiated Selection vs. Epinephrine and Norepinephrine


Pressor Potency vs. Epinephrine: A Dose-Dependent Relationship in Anesthetized Dogs

In a direct head-to-head comparison in anesthetized, autonomic-blocked dogs, the pressor effect of Nordefrin was found to be statistically indistinguishable from that of epinephrine at low to moderate intravenous doses (0.1-3.0 µg/kg). A significantly greater pressor effect for epinephrine was only observed at the highest dose tested (10.0 µg/kg) [1]. This challenges the common clinical assumption that Nordefrin is simply one-fifth as potent as epinephrine in all scenarios [1].

Vasoconstriction Hemodynamics Cardiovascular Pharmacology Anesthesiology

Receptor Selectivity Profile: Lack of β2-Adrenoceptor-Mediated Vasodilation

A key differentiator is the receptor profile of Nordefrin. In the same canine model, Nordefrin was found to be qualitatively indistinguishable from norepinephrine in that neither agent showed any evidence of β2-adrenoceptor-mediated vasodilation, a characteristic effect of epinephrine [1]. This functional selectivity has been confirmed by receptor binding assays, which show Nordefrin's α-2 adrenergic receptor Ki to be 205 nM [2] and its α-1 adrenergic receptor Ki to be 9.22 µM [2], reflecting a profile distinct from that of epinephrine.

Adrenergic Receptor Pharmacodynamics Vasodilation Receptor Selectivity

Stereoisomer Potency: Levo-Isomer is 100-200 Times More Active than Dextro-Isomer

Nordefrin exists as a racemic mixture of levo- and dextro-isomers. The pharmacological activity is heavily dependent on stereochemistry. The levo-isomer, levonordefrin, has been shown to be 100 to 200 times more active than the dextro-isomer in raising blood pressure [1]. This extreme stereoselectivity is a critical quality control and procurement parameter, as the isomeric composition directly dictates the compound's in vivo potency and experimental reproducibility.

Stereochemistry Enantiomer Potency Pharmacology Isomer

Clinical Equivalence and Formulation Concentration: The 1:20,000 vs. 1:100,000 Anesthetic Ratio

In clinical dental practice, Levonordefrin (the active levo-isomer of Nordefrin) is used in a fivefold higher concentration than epinephrine to achieve a similar clinical effect [1]. This is codified in commercial preparations where levonordefrin is formulated at a concentration of 1:20,000, typically in combination with 2% mepivacaine, whereas epinephrine is most commonly used at 1:100,000 [2]. This established clinical ratio provides a practical benchmark for researchers and formulators aiming to reproduce or translate clinical findings to experimental models.

Dental Anesthesia Formulation Vasoconstrictor Mepivacaine

Purity and Storage Standards for Research-Grade Material

For research and formulation applications, the purity and identity of Nordefrin must be confirmed to meet established pharmacopeial standards. The United States Pharmacopeia (USP) monograph for Levonordefrin specifies that the dried material must contain between 98.0% and 102.0% of C9H13NO3 [1]. Adherence to this standard ensures the material's suitability for reproducible research and is a key procurement specification.

Analytical Chemistry Quality Control Stability USP Monograph

Specialized Nordefrin Applications: Where Differentiated Properties Drive Scientific and Formulation Value


Cardiovascular Research Requiring a 'Pure' α-Adrenergic Vasoconstrictor

Investigators studying α-adrenergic receptor function or seeking a vasoconstrictor without confounding β2-mediated vasodilation can confidently select Nordefrin. Its receptor profile, which is functionally identical to norepinephrine in lacking β2 activity [1], makes it a superior tool to epinephrine for isolating α-adrenergic responses in both in vivo and ex vivo vascular preparations [2].

Development and Quality Control of Dental Anesthetic Formulations Containing Mepivacaine

For formulation scientists developing or analyzing dental anesthetics, Nordefrin is the specific vasoconstrictor paired with mepivacaine. A standard commercial product is 2% mepivacaine with 1:20,000 levonordefrin [3]. The fivefold higher concentration relative to epinephrine [4] is a critical parameter for both the formulation's efficacy and safety profile, and must be precisely replicated in any generic or novel development.

Chiral Pharmacology and Enantiomer-Specific Activity Studies

The extreme difference in pressor activity between the levo- and dextro-isomers of Nordefrin (100- to 200-fold) [5] presents a powerful model system for studying stereoselective drug-receptor interactions. Research projects focused on the impact of chirality on adrenergic signaling, metabolism, or toxicity will find Nordefrin to be a valuable and well-characterized compound for such investigations.

Calibration of In Vivo Vasopressor Assays and Hemodynamic Models

Because the pressor response to Nordefrin is dose-dependent and has been rigorously compared to that of epinephrine in a controlled animal model [4], it serves as an excellent reference standard for calibrating in vivo vasopressor assays. The established data on its effects in anesthetized dogs [4] provide a quantitative benchmark for validating new experimental models of blood pressure regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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